molecular formula C22H28N2O4S B2498638 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 955722-33-5

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2498638
CAS No.: 955722-33-5
M. Wt: 416.54
InChI Key: CZSQZYFOSLXLKN-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core One common approach is the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline structure

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and optimization of reaction parameters such as temperature and pressure are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its biological activity and potential as a therapeutic agent.

  • Medicine: Investigating its pharmacological properties and possible use in drug development.

  • Industry: Utilization in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in its biological activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

  • N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide

  • N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide

Uniqueness: This compound is unique in its specific structural features, such as the presence of the methoxyphenyl group and the sulfonamide moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16(2)22(25)24-12-10-18-6-7-20(14-19(18)15-24)23-29(26,27)13-11-17-4-8-21(28-3)9-5-17/h4-9,14,16,23H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSQZYFOSLXLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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